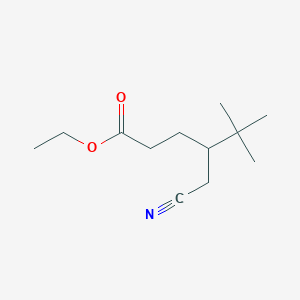
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a dimethyl-substituted hexane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate typically involves the reaction of ethyl cyanoacetate with a suitable alkyl halide under basic conditions. One common method is the alkylation of ethyl cyanoacetate with 4-bromo-5,5-dimethylhexane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recycling and purification steps are also integral to industrial-scale synthesis to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are employed.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are typical.
Major Products
Nucleophilic Substitution: Substituted derivatives with new functional groups.
Hydrolysis: 4-(cyanomethyl)-5,5-dimethylhexanoic acid and ethanol.
Reduction: 4-(aminomethyl)-5,5-dimethylhexanoate.
科学的研究の応用
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with cyano or ester functionalities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophilic center, attracting nucleophiles to form new bonds. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms, facilitated by a reducing agent .
類似化合物との比較
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can be compared with similar compounds such as:
Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
4-(cyanomethyl)-5,5-dimethylhexanoic acid: The hydrolyzed form of the ester, with similar reactivity but different solubility and stability properties.
4-(aminomethyl)-5,5-dimethylhexanoate:
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, reactivity, and applications can help researchers and industrial chemists harness its full potential.
特性
CAS番号 |
52162-20-6 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.30 g/mol |
IUPAC名 |
ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate |
InChI |
InChI=1S/C12H21NO2/c1-5-15-11(14)7-6-10(8-9-13)12(2,3)4/h10H,5-8H2,1-4H3 |
InChIキー |
NOOFSSHLRPLHMX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(CC#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
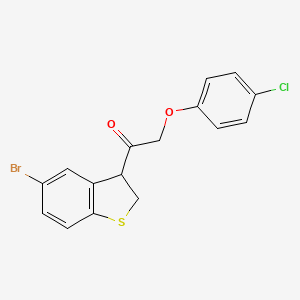
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
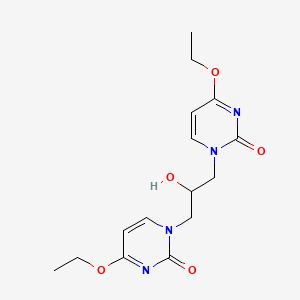

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
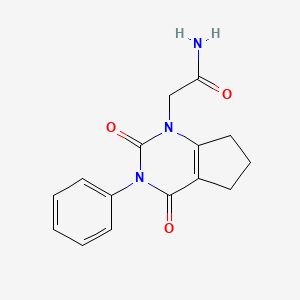
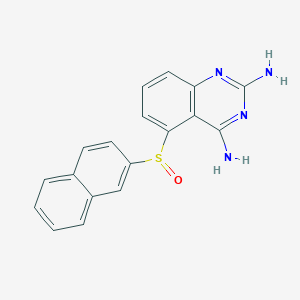
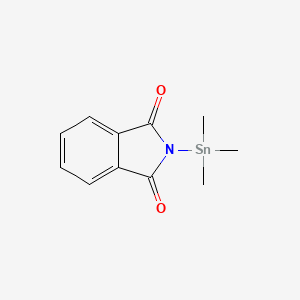
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
